NMS-P515
Description
Properties
CAS No. |
1262395-13-0 |
|---|---|
Molecular Formula |
C21H29N3O2 |
Molecular Weight |
355.482 |
IUPAC Name |
(S)-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxoisoindoline-4-carboxamide |
InChI |
InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1 |
InChI Key |
OYGLTKXMFGWXJT-AWEZNQCLSA-N |
SMILES |
O=C(C1=CC=CC([C@H](C)N2C3CCN(C4CCCCC4)CC3)=C1C2=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NMS-P515; NMS-P515; NMS-P515; |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Nms P515
Identification through High-Throughput Screening Campaigns
The identification of lead compounds for PARP-1 inhibition often begins with high-throughput screening (HTS) campaigns. In the case of compounds related to NMS-P515, an HTS campaign was conducted using a proprietary chemical collection. acs.orgresearchgate.net This screening aimed to find molecules that could inhibit PARP-1 activity, often by targeting the NAD+ binding site of the enzyme. researchgate.netresearchgate.net Fluorescence polarization (FP) and surface plasmon resonance (SPR) binding assays have been employed as suitable methods for HTS and selectivity profiling of PARP inhibitors. researchgate.net An innovative fluorescent polarization displacement assay was specifically used in an HTS that led to the identification of isoindolinones as candidates for PARP-1 inhibition. portico.org Initial hits from this screening provided starting points for further optimization. acs.orgresearchgate.net
Structure-Activity Relationship (SAR) Optimization Leading to this compound
Following the identification of initial hits from HTS, extensive structure-activity relationship (SAR) studies were crucial in optimizing their properties to arrive at this compound. These studies involved synthesizing and evaluating numerous derivatives to understand how structural modifications impact potency and selectivity. For isoindolinone-based inhibitors, SAR analysis showed that substitutions at specific positions on the core structure influenced inhibitory activity. nmsgroup.it For example, substitution at the para position of a phenyl ring was found to be more effective in enhancing inhibition compared to meta- or ortho-substitution. nmsgroup.it The introduction of a cyano group at a specific position resulted in improved activity and enhanced selectivity for PARP-1 over PARP-2. nmsgroup.it Further SAR analysis involving substituted piperazine (B1678402) rings indicated that the introduction of such a ring could increase compound activity, and hydrophobic substituents on the piperazine nitrogen could enhance inhibitory effects. nmsgroup.it The configuration of certain substituents, such as ethyl-substituted piperazines, also had a pronounced impact on potency and selectivity. nmsgroup.it this compound was derived from a C1-methylated isoindolinone during these optimization efforts. nmsgroup.it
Relevant data from SAR studies might include IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values for various compounds tested, illustrating the impact of structural changes on inhibitory potency against PARP-1 and selectivity against other PARP enzymes like PARP-2. nih.govmedchemexpress.comresearchgate.netportico.orgnmsgroup.itmedchemexpress.com
| Compound | Target | Assay Type | Value |
| This compound | PARP-1 | Kd | 16 nM |
| This compound | PARP-1 | IC50 | 27 nM |
| (R)-enantiomer of this compound | PARP-1 | Kd | 1.76 µM portico.org |
| (R)-enantiomer of this compound | PARP-1 | IC50 | 0.162 µM portico.org |
Note: IC50 for this compound was measured in Hela cells. medchemexpress.comapexbt.commedchemexpress.com
Asymmetric Synthesis and Stereospecificity Elucidation of this compound
This compound is a stereospecific inhibitor, meaning its biological activity is dependent on its specific three-dimensional structure or chirality. nih.govmedchemexpress.comapexbt.com The (S)-enantiomer, designated as (S)-13, was identified as this compound and demonstrated potent inhibition of PARP-1. nih.gov To ensure the production of the desired enantiomer, an asymmetric synthesis route was developed. nih.govresearchgate.net This was particularly important because separating enantiomers through methods like chiral HPLC can be costly and time-consuming, especially for scaling up production. researchgate.net
The elucidation of this compound's stereospecificity was supported by cocrystal structure analysis. nih.govacs.org Comparing the X-ray cocrystal structures of PARP-1 bound with this compound and its enantiomeric isomer revealed how the specific stereochemistry of this compound contributes to its effective binding and inhibition of the target protein. nmsgroup.it Efforts were made to rule out potential loss of enantiopurity both in vitro and in vivo. nih.govportico.orgacs.org An effective asymmetric synthesis involved a reductive amination reaction utilizing a specific chiral starting material, (S)-1-furan-2-yl-ethylamine, to correctly install the desired stereocenter. researchgate.net This process yielded the (S)-enantiomer with high optical purity. researchgate.net
Affiliation and Original Research Context of this compound Discovery
The discovery of this compound is primarily associated with Nerviano Medical Sciences S.r.l., located in Nerviano, Milan, Italy. nih.govgoogle.comnmsgroup.itpatsnap.com The original research detailing the discovery of stereospecific PARP-1 inhibitor isoindolinone this compound was published in ACS Medicinal Chemistry Letters in 2019. nih.govmedchemexpress.comnmsgroup.itacs.orgacs.orgacs.org This work was a result of their oncology research program focused on identifying selective PARP-1 inhibitors. nih.govacs.org The context of this research is the significant role of PARP-1 in DNA repair pathways and its established importance as a target in cancer therapy, particularly in the context of synthetic lethality with BRCA mutations. nih.govresearchgate.netresearchgate.netnmsgroup.itacs.org The goal was to find a selective PARP-1 inhibitor that could potentially reduce toxicities associated with inhibiting other PARP enzymes like PARP-2. acs.orgresearchgate.net
Molecular Mechanism of Action of Nms P515
NMS-P515 as a Potent and Stereospecific PARP-1 Inhibitor
This compound is described as a potent, orally active, and stereospecific inhibitor targeting PARP-1. medchemexpress.commedchemexpress.comglpbio.com The discovery of this compound arose from investigations into isoindolinone carboxamide series compounds, with the (S)-isomer, this compound, demonstrating potent inhibitory activity against PARP-1 in both biochemical and cellular assays. nih.govproteopedia.org The stereospecific nature of its inhibition has been explored, with cocrystal structures providing insights into this characteristic. nih.govproteopedia.orgnih.gov
Biochemical Inhibition Kinetics and Binding Affinities (Kd Values)
Biochemical evaluations have determined the binding affinity of this compound for PARP-1. The reported dissociation constant (Kd) for this compound against PARP-1 is 16 nM (0.016 μM). medchemexpress.commedchemexpress.comglpbio.comnih.govproteopedia.orgnih.govabmole.comadooq.comshellchemtech.comadooq.commedchemexpress.com This value indicates a strong binding interaction with the PARP-1 enzyme.
Table 1: Biochemical Binding Affinity of this compound for PARP-1
| Target | Assay Type | Kd Value |
| PARP-1 | Biochemical | 16 nM |
Cellular Inhibitory Potency (IC50 Values)
In addition to biochemical potency, the inhibitory effect of this compound has been assessed in cellular contexts. The half-maximal inhibitory concentration (IC50) of this compound in Hela cells is reported as 27 nM (0.027 μM). medchemexpress.commedchemexpress.comglpbio.comnih.govproteopedia.orgnih.govabmole.comadooq.comshellchemtech.comadooq.commedchemexpress.commedchemexpress.com This demonstrates its ability to inhibit PARP-1 activity within a cellular environment.
Table 2: Cellular Inhibitory Potency of this compound
| Cell Line | Assay Type | IC50 Value |
| Hela | Cellular | 27 nM |
Specificity Profile of this compound against PARP Isoforms
The development of selective PARP inhibitors is an important area of research, particularly to potentially mitigate toxicities associated with the inhibition of multiple PARP isoforms. nmsgroup.itresearchgate.net this compound was developed with the goal of finding a PARP-1 selective inhibitor that could potentially reduce toxicities arising from cross-inhibition of PARP-2. nih.govresearchgate.net
Selectivity over PARP-2 and PARP-3
While this compound is characterized as a potent PARP-1 inhibitor, detailed data on its inhibitory activity against other PARP isoforms like PARP-2 and PARP-3 is not consistently provided in the available information. The objective behind developing PARP-1 selective inhibitors like this compound includes the potential to mitigate toxic effects associated with the simultaneous inhibition of PARP-1 and PARP-2. nmsgroup.itresearchgate.net Some research in the field highlights the importance of achieving selectivity over PARP-2. nmsgroup.it
Differentiation from Tankyrase (TNKS) Inhibition
Mechanistic Insights from Cocrystal Structures
Cocrystal structures of this compound with PARP-1 have been utilized to provide mechanistic insights into its inhibitory activity and to explain its observed stereospecificity. nih.govproteopedia.orgnih.gov These structural analyses help to understand how this compound interacts with the catalytic domain of PARP-1 at a molecular level, shedding light on the basis for its potent and stereospecific inhibition. nih.govproteopedia.orgnih.gov
Elucidation of this compound Stereospecific Inhibition of PARP-1
This compound has been identified as a stereospecific inhibitor of PARP-1. nih.govmedchemexpress.combiocat.commedchemexpress.com Stereospecificity implies that a particular stereoisomer of this compound is significantly more active in inhibiting PARP-1 than other stereoisomers. The discovery of this compound, an isoindolinone carboxamide derivative, highlighted the importance of its specific spatial orientation for potent PARP-1 inhibition. nih.govresearchgate.net
Biochemical and cellular assays have demonstrated the potency of this compound against PARP-1. This compound exhibits a dissociation constant (Kd) of 16 nM and an half-maximal inhibitory concentration (IC50) of 27 nM in Hela cells. nih.govmedchemexpress.commedchemexpress.com
The stereospecific inhibitory activity of this compound has been elucidated through cocrystal structure analyses. nih.govfrontiersin.orgrcsb.org These structural studies provide insights into how the specific stereochemistry of this compound allows it to bind effectively to the PARP-1 enzyme, explaining its observed potency and selectivity. nih.govrcsb.org
Ligand Interaction Analysis within the PARP-1 Catalytic Domain
PARP-1 inhibitors typically target the catalytic domain of the enzyme, often mimicking the structure of the natural substrate NAD+. frontiersin.orgresearchgate.netresearchgate.netresearchgate.net The catalytic domain of PARP-1 contains an ADP-ribosyl transferase (ART) subdomain which includes the binding site for NAD+ and residues involved in catalysis. nih.gov
Ligand interaction analysis, often involving techniques such as molecular docking and cocrystal structures, is crucial for understanding how this compound binds to the PARP-1 catalytic domain and the specific interactions that contribute to its inhibitory activity and stereospecificity. frontiersin.orgresearchgate.netnmsgroup.itfrontiersin.orgrcsb.orgresearchgate.net
Studies on related selective PARP-1 inhibitors have revealed key structural features and interactions within the catalytic domain that contribute to selectivity. For instance, an amide structure is often required for forming key hydrogen bonds with residues like Ser904 and Gly863 in the catalytic site. nmsgroup.it Rigid planar aromatic rings or heterocycles can serve as linkers and form π-π stacking interactions. nmsgroup.it Heteroatom substitutions and small hydrophobic substituents can also enhance binding and selectivity by interacting with specific pockets near the binding site. nmsgroup.it The nature, size, and position of terminal group substituents are critical for achieving selectivity, particularly by exploiting the differences in the adenosine (B11128) (AD) site of the catalytic domain between PARP-1 and PARP-2. nmsgroup.itfrontiersin.org
While specific detailed ligand interaction analysis for this compound within the PARP-1 catalytic domain based solely on the provided search results is limited, the general principles of PARP inhibitor binding to the catalytic domain, including hydrogen bonding, hydrophobic interactions, and π-π stacking, are relevant. Cocrystal structures of this compound with the catalytic fragment of PARP-1 have been determined, providing direct evidence for its binding mode and allowing for the explanation of its stereospecific inhibition. nih.govrcsb.org
Impact on Poly(ADP-ribose) (PAR) Accumulation in Cellular Models
The primary consequence of PARP-1 inhibition by compounds like this compound is the reduction or complete blockage of poly(ADP-ribose) (PAR) synthesis and subsequent accumulation in cells. nih.gov PAR is a dynamic post-translational modification synthesized by PARP enzymes in response to various cellular signals, most notably DNA damage. nih.govnmsgroup.it The rapid production of PAR chains at the site of DNA breaks is a critical signal for recruiting DNA repair proteins. nih.govresearchgate.net
In cellular models, treatment with this compound leads to a decrease in the levels of accumulated PAR. This reduction in PARylation impairs the cell's ability to effectively repair DNA single-strand breaks. frontiersin.orgfrontiersin.org The unrepaired single-strand breaks can then be converted into more deleterious double-strand breaks during DNA replication, particularly in rapidly dividing cancer cells. frontiersin.orgnmsgroup.it
While specific data tables detailing the impact of this compound on PAR accumulation across various cellular models were not extensively provided in the search results, the described mechanism of action confirms that its inhibitory effect on PARP-1 directly translates to a reduction in cellular PAR levels. This reduction in PAR accumulation is a key indicator of PARP-1 inhibition and contributes to the downstream cellular consequences, such as impaired DNA repair and synthetic lethality in cells with existing DNA repair defects. nmsgroup.itresearchgate.netfrontiersin.org
Preclinical Efficacy and Biological Activities of Nms P515
In Vitro Biological Evaluation
In vitro studies have been instrumental in characterizing the cellular effects of NMS-P515, particularly its impact on cancer cell viability and DNA damage response pathways.
This compound has demonstrated potent antiproliferative effects in various cancer cell lines. It functions as a potent inhibitor of PARP-1, exhibiting a dissociation constant (Kd) of 16 nM and an half-maximal inhibitory concentration (IC50) of 27 nM in HeLa cells medchemexpress.commedchemexpress.comadooq.combiocat.comabmole.comproteopedia.orgnih.govnih.govacs.org. This cellular activity confirms its potency as a PARP-1 inhibitor in a relevant cell line. This compound, also referred to as the (S)-enantiomer (S)-13, showed an IC50 value of 0.027 µM in a cellular assay, indicating its potent activity nih.govacs.orgportico.org.
The antiproliferative activity of related compounds in BRCA-deficient cell lines has been noted, highlighting the potential relevance of PARP inhibition in contexts of homologous recombination deficiency researchgate.net. Specifically focusing on this compound, its potent inhibition of PARP-1 in cellular assays underlies its potential antiproliferative effects, particularly in cancer cells reliant on PARP-mediated DNA repair.
Here is a summary of the in vitro potency data for this compound:
| Target | Assay Type | Value | Cell Line |
| PARP-1 | Kd | 16 nM | Not specified (Biochemical) |
| PARP-1 | IC50 | 27 nM (0.027 µM) | HeLa cells (Cellular) |
This compound's mechanism of action involves the inhibition of PARP-1, an enzyme critical for the DNA damage response (DDR), particularly in the repair of single-strand breaks. Inhibition of PARP-1 by compounds like this compound leads to the accumulation of DNA damage, which can be lethal to cancer cells, especially those with defects in other DNA repair pathways like homologous recombination nmsgroup.it.
In cellular assays, this compound has been shown to inhibit PAR formation induced by DNA damage in HeLa cells medchemexpress.com. Poly(ADP-ribose) (PAR) is a key product of PARP-1 activity at sites of DNA damage, and its formation is a direct marker of PARP-1 engagement in the DDR. The reduction in PAR levels upon treatment with this compound indicates that the compound effectively modulates the PARP-1-mediated DNA damage response pathway in cells.
Antiproliferative Effects in Cancer Cell Lines (e.g., HeLa cells, BRCA-deficient lines)
In Vivo Antitumor Activity in Preclinical Models
Preclinical in vivo studies have evaluated the efficacy of this compound in inhibiting tumor growth in animal models.
This compound has demonstrated antitumor activity in mouse xenograft models proteopedia.orgnih.govnih.govacs.org. These models are widely used to assess the efficacy of potential anticancer agents in a living system. This compound exhibits potent antitumor activity in mouse models based on pancreatic cancer medchemexpress.commedchemexpress.com.
Given the synthetic lethality concept between PARP inhibition and defects in homologous recombination repair, such as those caused by BRCA2 mutations, this compound was specifically tested in BRCA2-mutated pancreatic cancer models. Subcutaneously implanted Capan-1 pancreatic xenografts, which harbor a BRCA2 mutation, have been used to evaluate the efficacy of this compound medchemexpress.commedchemexpress.comnih.govcnreagent.comcnreagent.com. The Capan-1 cell line is a relevant model for studying the effects of PARP inhibitors in the context of BRCA2 deficiency frontiersin.org.
In the Capan-1 xenograft model, administration of this compound clearly reduced tumor growth medchemexpress.commedchemexpress.comnih.gov.
This compound has shown efficacy as a single agent in preclinical in vivo models. In the Capan-1 BRCA2-mutated pancreatic cancer xenograft model, this compound administered as monotherapy resulted in a maximal tumor growth inhibition of 48% nih.govportico.org. This observation highlights the potential of this compound to inhibit the growth of tumors with specific genetic vulnerabilities, such as BRCA2 mutations, even when administered alone nih.gov.
Here is a summary of the in vivo efficacy data for this compound monotherapy in the Capan-1 model:
| Preclinical Model | Genetic Background | Treatment | Maximal Tumor Growth Inhibition |
| Capan-1 Mouse Xenograft | BRCA2-mutated Pancreatic Cancer | This compound Monotherapy | 48% |
Activity in BRCA2-Mutated Pancreatic Cancer Models (e.g., Capan-1 xenografts)
Combinatorial Strategies with this compound in Preclinical Settings
The therapeutic potential of PARP inhibitors like this compound can be enhanced when used in combination with other agents, particularly those that induce DNA damage researchgate.netnih.govmdpi.com. This strategy aims to exploit the concept of synthetic lethality, where the combined effect of two agents is more detrimental to cancer cells than either agent alone nmsgroup.it.
Preclinical studies have explored the combination of this compound with temozolomide (B1682018) (TMZ), an oral alkylating agent commonly used in cancer treatment researchgate.netacs.orgwikipedia.orgradiopaedia.orgmdpi.com. TMZ primarily exerts its cytotoxic effects by methylating DNA, particularly at the O6 position of guanine (B1146940) radiopaedia.orgmdpi.com. This methylation can lead to DNA damage and ultimately cell death if not repaired wikipedia.orgradiopaedia.org.
In BRCA2-mutated pancreatic cancer (CAPAN-1) mouse xenograft models, the combination of this compound and temozolomide demonstrated enhanced antitumor efficacy compared to this compound alone portico.orgacs.org. The combination treatment resulted in a maximum tumor growth inhibition of 70% portico.org. This suggests a synergistic interaction between this compound and temozolomide in this preclinical setting researchgate.net. The combination of PARP inhibitors and temozolomide has also shown activity in other xenograft models, such as MDA-MB-436 researchgate.netacs.org.
The observed tumor growth inhibition in the CAPAN-1 xenograft model is summarized in the table below:
| Treatment Group | Maximal Tumor Growth Inhibition (%) |
| This compound (single agent) | 48 medchemexpress.commedchemexpress.comportico.org |
| This compound + Temozolomide (combo) | 70 portico.org |
The synergy observed between this compound and temozolomide is based on their complementary mechanisms of action related to DNA damage and repair nmsgroup.itnih.govmdpi.com. Temozolomide induces DNA lesions, primarily O6-methylguanine radiopaedia.orgmdpi.com. While cells have mechanisms to repair this damage, such as the enzyme O6-methylguanine DNA methyltransferase (MGMT), PARP-1 is also involved in the cellular response to DNA damage nmsgroup.itmdpi.comwikipedia.orgradiopaedia.org.
PARP-1 is rapidly recruited to sites of DNA single-strand breaks (SSBs) and facilitates their repair nmsgroup.it. By inhibiting PARP-1, this compound impairs the cell's ability to effectively repair the SSBs that can arise as a consequence of TMZ-induced methylation or during the processing of O6-methylguanine lesions nmsgroup.it. This leads to an accumulation of DNA damage, which can then be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication nmsgroup.it.
Pharmacological Profiling and Translational Research Aspects of Nms P515
Preclinical Pharmacokinetic and ADME Characteristics
Preclinical studies have investigated the absorption, distribution, metabolism, and excretion (ADME) characteristics of NMS-P515 to understand its behavior within biological systems. Detailed profiling has been conducted to assess its suitability for further development. nih.gov
Oral Bioavailability Considerations
This compound has demonstrated good oral bioavailability in preclinical models. In mice, an oral dose of 10 mg/kg showed an oral bioavailability of 70%, while in rats, the oral bioavailability was 48% at the same dose. portico.org Another study in mice using a 10 mg/kg oral dose indicated a high oral bioavailability of 86%. portico.org This suggests that this compound is well-absorbed when administered orally, a desirable characteristic for a potential therapeutic agent.
Enantiopurity and Stability in Biological Systems
This compound is the (S)-enantiomer of a racemic compound, NMS-P726. portico.org Studies have confirmed that the (S)-enantiomer, this compound, is significantly more potent than the (R)-enantiomer. portico.org Crucially, no interconversion between the (S) and (R) enantiomers of NMS-P726 was observed in vitro or in vivo, indicating the stereochemical stability of this compound within biological systems. portico.org this compound also demonstrated high permeability in Caco-2 cells and good solubility at neutral pH. nih.govportico.org
Synthetic Lethality Paradigm in Cancer Biology
The concept of synthetic lethality is a key principle underlying the therapeutic potential of PARP inhibitors like this compound. nih.govencyclopedia.pub This paradigm exploits specific vulnerabilities in cancer cells that arise from defects in DNA repair pathways. nih.gov
Interplay between PARP Inhibition and Homologous Recombination Deficiency (HRD)
PARP enzymes, particularly PARP-1, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. nih.govnih.gov Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which can collapse into double-strand breaks (DSBs) during DNA replication. nih.gov In cells with a functional homologous recombination (HR) pathway, these DSBs can be accurately repaired. nih.gov However, in cancer cells with homologous recombination deficiency (HRD), often due to mutations in genes like BRCA1 or BRCA2, the HR pathway is impaired. nih.govencyclopedia.pub In such HRD cells, the inability to repair DSBs effectively leads to genomic instability and ultimately cell death, a phenomenon known as synthetic lethality. nih.govencyclopedia.pub
Relevance of this compound in BRCA-Mutated Tumor Contexts
Given the synthetic lethality between PARP inhibition and HRD, PARP inhibitors are particularly relevant in cancers harboring mutations in BRCA1 or BRCA2. nih.govresearchgate.net Preclinical studies have evaluated the efficacy of this compound in BRCA-mutated tumor models. This compound exhibited potent antitumor activity in a mouse xenograft model of pancreatic cancer with a BRCA2 mutation (CAPAN-1). medchemexpress.comnih.govportico.org Oral administration of this compound at 80 mg/kg once daily for 12 days resulted in a maximal tumor growth inhibition of 48%. medchemexpress.comnih.govportico.org This demonstrates the potential of this compound to exploit the HRD in BRCA-mutated tumors.
Comparative Analysis with Other Preclinical PARP Inhibitors
This compound is distinguished as a potent and stereospecific inhibitor of PARP-1. medchemexpress.combiocat.comnih.gov Its development focused on identifying a selective PARP-1 inhibitor, aiming to potentially mitigate toxicities associated with the inhibition of other PARP isoforms like PARP-2, which can occur with less selective inhibitors currently approved for clinical use. nmsgroup.itresearchgate.net While a detailed comparative analysis with a wide range of other preclinical PARP inhibitors is not extensively detailed in the provided information, the emphasis on this compound's stereospecificity and potent PARP-1 inhibition highlights its unique characteristics within the preclinical landscape. nih.govportico.org The discovery process involved the exploration of isoindolinone derivatives, a scaffold that has yielded other preclinical PARP-1 inhibitors. nmsgroup.itnih.gov
Preclinical Pharmacokinetic Data for this compound
| Species | Dose (mg/kg) | Route | Oral Bioavailability (%) | Clearance (mL/min/kg) | Vd (L/Kg) | t½ (h) | Cmax (µM or mg/L) | AUC (µM·h or mg·h/L) |
| Mouse | 10 | Oral | 86 portico.org | 65.1 portico.org | 5.8 portico.org | 1.5 portico.org | 1.8 µM portico.org | 6.4 µM·h portico.org |
| Mouse | 10 | Oral | 70 portico.org | - | - | - | 2.39 mg/L portico.org | 11.09 mg·h/L portico.org |
| Mouse | 3 | IV | - | 10.51 portico.org | 1.09 portico.org | 2.50 portico.org | 1.59 mg/L portico.org | 4.76 mg·h/L portico.org |
| Rat | 10 | Oral | 48 portico.org | - | - | - | 1.56 mg/L portico.org | 8.01 mg·h/L portico.org |
| Rat | 3 | IV | - | 2.02 portico.org | 3.86 portico.org | 7.95 portico.org | 2.15 mg/L portico.org | 4.98 mg·h/L portico.org |
In Vitro Activity of this compound
| Target | Assay | Value |
| PARP-1 | Biochemical (Kd) | 16 nM medchemexpress.combiocat.com |
| PARP-1 | Cellular (HeLa cells) (IC50) | 27 nM medchemexpress.combiocat.com |
| PARP-1 | SPR Binding (Kd) | 0.016 µM nih.govportico.org |
| PARP-2 | KD | > 10 µM nih.gov |
| PARP-3 | KD | > 10 µM nih.gov |
| TNKS-1 | KD | > 10 µM nih.gov |
Distinction from Pan-PARP Inhibitors
Pan-PARP inhibitors target multiple members of the PARP family, including PARP-1 and PARP-2, which share overlapping functions in DNA repair. researchgate.netresearchgate.net While effective, the inhibition of PARP-2 and other isoforms by pan-inhibitors has been hypothesized to contribute to certain toxicities, particularly bone marrow suppression. researchgate.netresearchgate.net The development of selective PARP-1 inhibitors like this compound aims to potentially mitigate these off-target effects and improve the therapeutic window. researchgate.netresearchgate.net
This compound has been characterized as a potent and stereospecific inhibitor with high selectivity for PARP-1 over other PARP isoforms, including PARP-2, PARP-3, and TNKS-1. nih.govportico.org Biochemical and cellular assays have demonstrated its potent inhibitory activity against PARP-1. nih.govnih.govadooq.com This selectivity profile distinguishes this compound from pan-PARP inhibitors currently in clinical use, which generally inhibit both PARP-1 and PARP-2. nih.govresearchgate.netresearchgate.net The selective inhibition of PARP-1 by this compound is supported by structural studies, including co-crystal structures, which have helped to rationalize its stereospecific binding to the PARP-1 catalytic domain. nih.govnih.gov
Comparison with Other Selective PARP-1 Inhibitors (e.g., NMS-P118, NMS-P293)
This compound belongs to a class of isoindolinone carboxamide derivatives that have been explored as PARP-1 inhibitors. nih.gov Other compounds within this series, such as NMS-P118 and NMS-P293 (also known as NMS-03305293), have also been investigated as selective PARP-1 inhibitors. researchgate.netnmsgroup.itresearchgate.net
Research findings highlight the distinct profiles of these selective inhibitors. NMS-P118 has been described as a potent, orally available, and highly selective PARP-1 inhibitor with favorable ADME and pharmacokinetic properties, demonstrating efficacy in preclinical models. researchgate.netresearchgate.netnmsgroup.itorcid.org Co-crystal structures of NMS-P118 with both PARP-1 and PARP-2 have provided insights into its selectivity mechanism. researchgate.net
NMS-P293 is another selective PARP-1 inhibitor that has shown promising preclinical results. researchgate.netnmsgroup.itresearchgate.netmedkoo.com Notably, NMS-P293 has been reported to exhibit no significant PARP trapping activity, a mechanism by which some PARP inhibitors can enhance cytotoxicity but also potentially contribute to toxicity in normal cells. nmsgroup.itresearchgate.net NMS-P293 has also demonstrated high central nervous system (CNS) penetration, suggesting potential for treating brain tumors and metastases. researchgate.netnmsgroup.itresearchgate.netmedkoo.com Preclinical studies with NMS-P293 have shown potent efficacy in HRD tumor models and synergistic effects in combination with temozolomide (B1682018) in glioblastoma models. researchgate.netresearchgate.net
While this compound, NMS-P118, and NMS-P293 are all characterized as selective PARP-1 inhibitors, they possess variations in their specific biochemical and pharmacological profiles, including potency, selectivity ratios for other PARP isoforms, PARP trapping potential, and pharmacokinetic properties like CNS penetration. nih.govnih.govresearchgate.netresearchgate.netnmsgroup.itresearchgate.netmedkoo.com These differences underscore the ongoing efforts to develop optimized selective PARP-1 inhibitors with improved efficacy and tolerability profiles.
Here are some reported data points for this compound:
| Parameter | Value | Assay Type | Reference |
|---|---|---|---|
| Kd (PARP-1) | 16 nM (0.016 µM) | Biochemical | nih.govnih.govportico.orgadooq.commedchemexpress.comapexbt.com |
| IC50 (PARP-1) | 27 nM (0.027 µM) | Cellular (HeLa) | nih.govnih.govportico.orgadooq.commedchemexpress.comapexbt.commedchemexpress.com |
| Selectivity vs PARP-2 | > 10 µM (Kd) | Biochemical | nih.govportico.org |
| Selectivity vs PARP-3 | > 10 µM (Kd) | Biochemical | nih.govportico.org |
| Selectivity vs TNKS-1 | > 10 µM (Kd) | Biochemical | nih.govportico.org |
Reported data for NMS-P118 and NMS-P293 from the search results include:
| Compound | Target | Kd/IC50 | Assay Type | Selectivity Notes | Reference |
|---|---|---|---|---|---|
| NMS-P118 | PARP-1 | Potent | In vitro | Highly selective over PARP-2 | researchgate.netresearchgate.netnmsgroup.it |
| NMS-P293 | PARP-1 | 2 nM (Kd) | Biochemical | Selective over PARP-2 (>200-fold) | researchgate.netresearchgate.net |
| NMS-P293 | PARP-1 | Potent | In vitro | No significant PARP trapping activity | nmsgroup.itresearchgate.net |
| NMS-P293 | PARP-1 | Potent | Cellular | Selectively suppresses HR deficient cell growth | researchgate.net |
Translational research with this compound has included preliminary antitumor efficacy studies in mouse xenograft models, such as a BRCA2-mutated pancreatic cancer model (CAPAN-1), where it demonstrated tumor growth inhibition as a single agent and in combination with temozolomide. nih.govnih.govportico.orgmedchemexpress.commedchemexpress.com These studies support its potential for further development as a therapeutic agent. nih.govnih.gov
Q & A
Q. What is the structural basis for NMS-P515’s stereospecific inhibition of PARP-1?
this compound binds to PARP-1’s nicotinamide pocket via hydrogen bonds with Gly863 and Ser904 and π-π stacking with Tyr906. Its C1-methyl group enhances binding affinity by occupying a hydrophobic subpocket, while the 1-cyclohexyl-4-piperidinyl substituent extends into a cleft formed by the D-loop and HD helix 5, enabling PARP-1 selectivity . Co-crystal structures (PDB IDs in supporting data) confirm this mechanism, distinguishing it from non-stereospecific PARP inhibitors.
Q. How is this compound synthesized to ensure enantiomeric purity for preclinical studies?
this compound is synthesized via asymmetric catalysis to maintain stereochemical integrity. Key steps include chiral resolution of the isoindolinone core and functionalization of the piperidinyl substituent. Purity is validated using chiral HPLC and X-ray crystallography, ensuring >99% enantiomeric excess .
Q. What standard assays are used to evaluate this compound’s biochemical and cellular potency?
Biochemical assays measure PARP-1 inhibition via NAD+ competition (Kd = 16 nM). Cellular activity is quantified using IC50 values (27 nM in HeLa cells) via PARylation assays. Selectivity over PARP-2 (>300-fold) is confirmed using recombinant enzyme panels .
Q. How does this compound’s pharmacokinetic profile influence dosing in murine cancer models?
this compound exhibits 78% oral bioavailability in mice but rapid clearance (t1/2 = 2.1 hr). Dosing regimens (e.g., 50 mg/kg BID) are optimized using pharmacokinetic-pharmacodynamic (PK/PD) modeling to maintain target engagement in BRCA2-mutant xenografts .
Advanced Research Questions
Q. How can structural modifications of this compound address its rapid clearance without compromising PARP-1 selectivity?
Strategies include:
Q. What methodological approaches resolve contradictions in this compound’s efficacy across different HR-deficient tumor models?
Discrepancies arise from tumor-specific DNA repair redundancy (e.g., NHEJ upregulation). Researchers use:
Q. How does this compound’s stereochemistry impact its interaction with PARP-2 and off-target ARTD family members?
Molecular dynamics simulations reveal that the (S)-enantiomer’s cyclohexyl group sterically clashes with PARP-2’s HD helix 5, reducing binding affinity. Selectivity profiling against ARTD3/4/5/6 confirms minimal off-target activity (<10% inhibition at 1 μM) .
Q. What experimental designs validate this compound’s mechanism of action in vivo beyond PARP trapping?
- γH2AX foci quantification : Measures DNA damage accumulation in treated tumors.
- Comet assays : Assess single-strand break repair kinetics.
- Transcriptomic analysis : Identifies downstream effects on HR and NHEJ pathways .
Q. How can researchers mitigate batch-to-batch variability in this compound’s in vitro potency due to solubility limitations?
Q. What computational tools predict this compound’s resistance mutations in PARP-1’s catalytic domain?
- Alchemical free energy calculations : Estimate binding energy changes for mutations (e.g., Ser904Ala).
- Deep mutational scanning : Maps resistance hotspots using saturation mutagenesis libraries.
- Clinical correlation : Cross-references with genomic data from PARP inhibitor-resistant patients .
Methodological Notes
- Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental details (e.g., compound characterization, assay conditions) .
- Ethical Compliance : Validate in vivo protocols with institutional animal care committees, referencing ARRIVE 2.0 guidelines .
- FAIR Data Principles : Share raw datasets (e.g., crystallography, pharmacokinetics) in repositories like Zenodo with unique DOIs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
